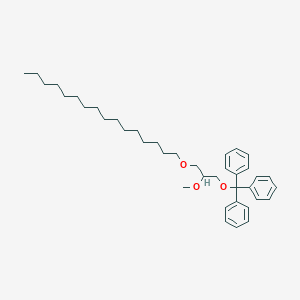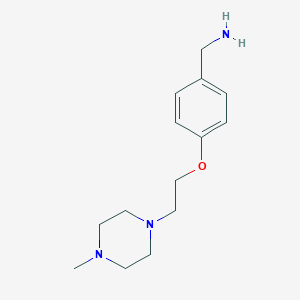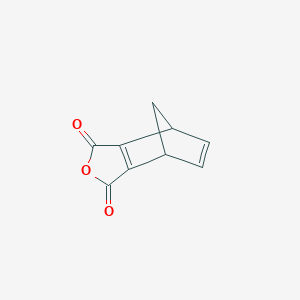
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol is a synthetic compound with a molecular formula of C39H56O3 and a molecular weight of 572.88 g/mol. This compound is known for its utility in research, particularly in the fields of chemistry and biochemistry. It is characterized by its complex structure, which includes a hexadecyl group, a methoxy group, and a triphenylmethyl group attached to a glycerol backbone.
Méthodes De Préparation
The synthesis of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves several steps One common method includes the alkylation of glycerol derivativesThe final step involves the attachment of the triphenylmethyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and protection steps.
Analyse Des Réactions Chimiques
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes, including cell death and autophagy.
Medicine: Research has explored its potential as an antitumor agent, particularly in the context of glycosylated antitumor ether lipids.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves its interaction with cellular membranes. It has been shown to induce cell death through lysosomal membrane permeabilization, leading to the release of hydrolases into the cytosol . This process is independent of autophagy and caspase activation, making it a unique compound in the study of cell death mechanisms .
Comparaison Avec Des Composés Similaires
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can be compared to other glycosylated antitumor ether lipids, such as:
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3, edelfosine): Known for its antitumor properties.
1-O-Hexadecyl-2-O-methyl-3-O-(2’-acetamido-2’-deoxy-β-D-glucopyranosyl)-sn-glycerol: Studied for its effects on autophagy and cell death.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its ability to induce cell death through lysosomal membrane permeabilization .
Propriétés
IUPAC Name |
[(3-hexadecoxy-2-methoxypropoxy)-diphenylmethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-41-33-38(40-2)34-42-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJINDBBYTZKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556801 |
Source


|
| Record name | 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162870-36-2 |
Source


|
| Record name | 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)












